molecular formula C5H11NS B13320664 N-Ethylthietan-3-amine

N-Ethylthietan-3-amine

Cat. No.: B13320664
M. Wt: 117.22 g/mol
InChI Key: JTNRPCAVKQXCRQ-UHFFFAOYSA-N
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Description

N-Ethylthietan-3-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms this compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylthietan-3-amine can be achieved through several methods. One common approach involves the reaction of ethylamine with thietan-3-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired amine.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to ensure the final product meets the required purity standards. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethylthietan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: In this reaction, one functional group is replaced by another. Halogenation is a common substitution reaction for amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield N-ethylthietan-3-one, while reduction may produce this compound hydrochloride.

Scientific Research Applications

N-Ethylthietan-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Research into its potential therapeutic effects is ongoing. It may be investigated for its role in drug development.

    Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethylthietan-3-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylthietan-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-Propylthietan-3-amine: Similar structure but with a propyl group instead of an ethyl group.

    N-Ethylthietan-2-amine: Similar structure but with the amine group attached to the second carbon instead of the third.

Uniqueness

N-Ethylthietan-3-amine is unique due to its specific structure, which influences its reactivity and interactions. The presence of the ethyl group and the position of the amine group confer distinct chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

N-ethylthietan-3-amine

InChI

InChI=1S/C5H11NS/c1-2-6-5-3-7-4-5/h5-6H,2-4H2,1H3

InChI Key

JTNRPCAVKQXCRQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1CSC1

Origin of Product

United States

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